molecular formula C8H9N B072503 6-Methyl-2-vinylpyridine CAS No. 1122-70-9

6-Methyl-2-vinylpyridine

Cat. No. B072503
CAS RN: 1122-70-9
M. Wt: 119.16 g/mol
InChI Key: VMWGBWNAHAUQIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of vinylpyridine derivatives, including 6-Methyl-2-vinylpyridine, involves several strategies. For instance, vinyl-substituted ligands, such as 4'-vinyl-2,2':6',2''-terpyridinyl, are prepared from 2-acetylpyridine through -oxoketene dithioacetal methodology, highlighting the versatility of pyridine derivatives in forming electropolymerizable complex monomers with transition metals (Potts et al., 1987). Another approach involves the displacement of a methylsulfinyl group from the pyridine ring, leading to 2-aminopyridines with various polar substituents (Teague, 2008).

Molecular Structure Analysis

The molecular structure of vinylpyridine derivatives, including those related to 6-Methyl-2-vinylpyridine, has been explored through various analytical techniques. For example, the structure of (eta(6)-p-cymene)ruthenium(II) Schiff-base complexes of vinylpyridine ligands has been elucidated using X-ray crystallography, demonstrating the non-bonding nature of the double bond in the vinylpyridine ligand within the complex (Roy et al., 1998).

Chemical Reactions and Properties

Vinylpyridines undergo various chemical reactions due to the reactivity of their vinyl group. For instance, the sulfurization of poly(2-methyl-5-vinylpyridine) with elemental sulfur yields materials with electric conductivity, paramagnetism, and redox properties, indicating the formation of cross-linked structures with sulfur (Trofimov et al., 2002). Additionally, the cyclodimerization of vinylpyridines in polyphosphoric or acetic acid showcases the versatility of vinylpyridines in forming pyridyl-substituted tetrahydroquinclines or isoquinolines (Terent'ev et al., 1980).

Physical Properties Analysis

The physical properties of vinylpyridine derivatives, including 6-Methyl-2-vinylpyridine, have been studied extensively. These compounds exhibit significant thermal stability and solubility in organic solvents, surpassing commercial poly(vinyl chloride) in these aspects, as demonstrated in the copolymerization studies of vinyl chloride with 2-methyl-5-vinylpyridine (Shaglaeva et al., 2008).

Chemical Properties Analysis

The chemical properties of 6-Methyl-2-vinylpyridine derivatives are influenced by the presence of the vinyl group. For example, the mechanochemical synthesis of N-methyl imines in the presence of poly(4-vinylpyridine) as a solid base catalyst showcases the catalytic versatility of vinylpyridine polymers (Khaligh et al., 2017). Additionally, the controlled radical polymerization of 4-vinylpyridine results in polymers with narrow polydispersity, indicating controlled molecular weight growth and the formation of block copolymers (Bohrisch et al., 1997).

Scientific Research Applications

Catalytic Applications

6-Methyl-2-vinylpyridine is used in catalytic processes. It has been demonstrated that 2-vinylpyridines, including 6-methyl derivatives, can undergo regioselective β-alkylation with alkenes in the presence of a rhodium(I) complex. This catalytic process results in anti-Markownikoff reaction products, indicating the feasibility of alkylation at an alkenic position due to C–H bond activation (Lim, Kang, & Kim, 1998).

Biomaterial Applications

In the field of biomaterials, derivatives of vinylpyridine, including 6-methyl-2-vinylpyridine, have been studied for their hemocompatibility. Quaternized poly(vinylpyridine) demonstrates antimicrobial properties but has poor biocompatibility. By copolymerizing with biocompatible polymers like polyethyleneglycol methyl ether methacrylate (PEGMA) and hydroxyethyl methacrylate (HEMA), the structure can be modified to enhance biocompatibility (Allison, Applegate, & Youngblood, 2007).

Electrical and Chemical Properties

Poly(2-methyl-5-vinylpyridine), which is related to 6-methyl-2-vinylpyridine, has been sulfurized to produce materials with unique electrical and chemical properties. These materials exhibit electric conductivity, paramagnetism, and redox and complex-forming properties, making them potential candidates for various applications in electronics and chemistry (Trofimov et al., 2002).

Polymer Synthesis

6-Methyl-2-vinylpyridine is also used in polymer synthesis. For example, poly(4-vinylpyridine) has been utilized as a green, recyclable basic catalyst for the multicomponent synthesis of complex organic compounds, showcasing its versatility in organic synthesis (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).

Interaction with Silicic Acid

Research has shown that poly-(2-vinylpyridine 1-oxide), a derivative of 2-vinylpyridine, is active against pathogenic effects of silica in animals, suggesting potential medical applications. This activity is believed to be related to the polymer's structure and its interaction with silicic acid (Holt & Lindsay, 1969).

properties

IUPAC Name

2-ethenyl-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWGBWNAHAUQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149951
Record name Pyridine, 2-ethenyl-6-methyl-
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-vinylpyridine

CAS RN

1122-70-9
Record name 2-Ethenyl-6-methylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Vinyl-2-picoline
Source ChemIDplus
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Record name Pyridine, 2-ethenyl-6-methyl-
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Record name 6-methyl-2-vinylpyridine
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Record name 6-VINYL-2-PICOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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